3-Pentenamide, (E)- 3-Pentenamide, (E)-
Brand Name: Vulcanchem
CAS No.: 133099-99-7
VCID: VC2681673
InChI: InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)
SMILES: CC=CCC(=O)N
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol

3-Pentenamide, (E)-

CAS No.: 133099-99-7

Cat. No.: VC2681673

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

3-Pentenamide, (E)- - 133099-99-7

Specification

CAS No. 133099-99-7
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name pent-3-enamide
Standard InChI InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)
Standard InChI Key LARRNBYMHFLZKK-UHFFFAOYSA-N
SMILES CC=CCC(=O)N
Canonical SMILES CC=CCC(=O)N

Introduction

Chemical Structure and Identity

Molecular Composition and Representation

3-Pentenamide, (E)- has the molecular formula C₅H₉NO, consisting of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom . The compound features a primary amide group (-CONH₂) attached to a chain containing a trans-configured double bond. The specific arrangement of atoms provides unique reactivity patterns that make it valuable in chemical synthesis.

The trans configuration of the double bond between C-2 and C-3 is a defining characteristic of this compound, as indicated by the (E)- prefix in its name . This geometric isomerism significantly influences its physical properties and chemical behavior compared to its cis counterpart.

Structural Identifiers and Nomenclature

The compound is known by several synonyms and can be represented through various structural identifiers as shown in Table 1:

Identifier TypeRepresentation
IUPAC Name(E)-pent-3-enamide
Common Names3-Pentenamide, (E)-; PENT-3-ENAMIDE; 3-pentenoic acid monoamide
CAS Number133099-99-7
InChIInChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)/b3-2+
InChIKeyLARRNBYMHFLZKK-NSCUHMNNSA-N
SMILESC/C=C/CC(=O)N

Physical and Chemical Properties

Chemical Reactivity

3-Pentenamide, (E)- contains two primary reactive sites: the amide functional group and the carbon-carbon double bond. The amide group can participate in various reactions including hydrolysis, reduction, and nucleophilic substitutions. Meanwhile, the double bond enables addition reactions, cycloadditions, and oxidation processes .

Research Applications

Organic Synthesis

3-Pentenamide, (E)- can serve as a versatile building block in organic synthesis due to its bifunctional nature. Research indicates potential applications in cycloaddition reactions, as suggested by related studies on cycloaddition of enoldiazoacetamides . The presence of both an amide group and a carbon-carbon double bond enables diverse transformation possibilities.

Structure-Activity Relationship Studies

The compound represents an important structural motif for structure-activity relationship studies in medicinal chemistry. The amide functionality is prevalent in many biologically active compounds and pharmaceuticals, while the unsaturated carbon chain can contribute to specific binding interactions with biological targets.

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